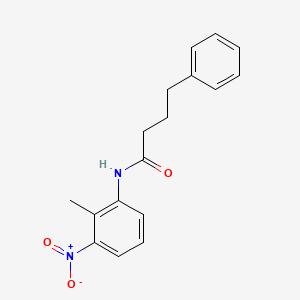![molecular formula C14H16N2O3S B5779365 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole, also known as MBX-8025, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole-based compounds and has been found to possess anti-inflammatory and lipid-lowering properties.
Mecanismo De Acción
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor alpha (PPARα) pathway. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Activation of PPARα by 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole leads to increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation.
Biochemical and physiological effects:
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole has been shown to reduce hepatic steatosis, inflammation, and fibrosis in preclinical models of NAFLD. It also reduces atherosclerotic plaque formation and improves lipid profiles in animal models of atherosclerosis. In addition, 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole has been found to improve glucose tolerance and insulin sensitivity in animal models of metabolic syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied in preclinical models and has shown promising results. However, its efficacy and safety in humans are yet to be established. Further studies are needed to determine the optimal dose, duration, and route of administration of 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole in humans.
Direcciones Futuras
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole has shown promising results in preclinical models of NAFLD, atherosclerosis, and metabolic syndrome. Further studies are needed to determine its efficacy and safety in humans. In addition, future studies should focus on the identification of biomarkers that can predict the response to 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole treatment. Moreover, the potential use of 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole in combination with other drugs for the treatment of these diseases should be explored.
Métodos De Síntesis
The synthesis of 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole involves the reaction of 2-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(4-morpholinyl)-3-oxopropylamine. The final product is obtained by cyclization of the intermediate compound with potassium carbonate in DMF. The purity of the compound is confirmed by HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole has been extensively studied for its potential therapeutic applications in various diseases such as non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and metabolic syndrome. It has been found to possess anti-inflammatory and lipid-lowering properties, which makes it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-13(16-6-8-18-9-7-16)5-10-20-14-15-11-3-1-2-4-12(11)19-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNQOVGSSKZNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-Morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)
![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)




![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)

